N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine
Overview
Description
N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine is a complex organic compound featuring a pyrazole ring, an ethyl group, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole core, followed by subsequent functionalization. The methoxyphenyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced catalytic systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can be performed on the pyrazole ring or the ethyl group.
Substitution: The methoxyphenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyrazolone derivatives.
Reduction: Reduced pyrazole derivatives or ethylated products.
Substitution: Derivatives with different substituents on the methoxyphenyl group.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe in biological studies to understand molecular interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It can be employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine
1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine
Uniqueness: N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine is unique due to its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-5-20-14(3)17(13(2)19-20)12-18-10-9-15-7-6-8-16(11-15)21-4/h6-8,11,18H,5,9-10,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEPDXDLQQQKPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNCCC2=CC(=CC=C2)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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